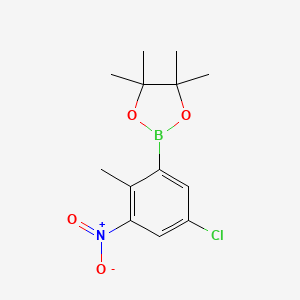

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZLIQBKIVYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitro-Aniline Precursor Pathway

This method, adapted from CN108329211A, begins with m-dichlorobenzene as the starting material:

Step 1: Nitration

m-Dichlorobenzene undergoes nitration using a mixture of nitric acid and sulfuric acid at 40–100°C for 4–18 hours. A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) enhances regioselectivity, yielding 2,4-dichloronitrobenzene with >85% purity.

Step 2: High-Pressure Amination

2,4-Dichloronitrobenzene reacts with liquid ammonia in an autoclave at 90–160°C for 2–10 hours. This step substitutes the chlorine at position 4 with an amine group, producing 5-chloro-2-nitroaniline . Excess ammonia is removed by depressurization, and ammonium chloride byproduct is filtered.

Step 3: Diazotization and Boronation

5-Chloro-2-nitroaniline is diazotized using NaNO₂/HCl at 0–5°C, followed by a Sandmeyer reaction with CuBr to introduce a bromine atom. The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), yielding the pinacol ester.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 80°C | 78% |

| 2 | NH₃, 120°C, 6h | 65% |

| 3 | Pd(dppf)Cl₂, B₂pin₂ | 52% |

Direct Functionalization via C-H Activation

A modern approach leverages transition-metal-catalyzed C-H borylation, as described in CN102653545A. Here, 2-methyl-5-nitrochlorobenzene is subjected to iridium-catalyzed borylation using B₂pin₂ under inert conditions:

Reaction Conditions :

- Catalyst: Ir(COD)OMe (5 mol%)

- Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)

- Solvent: Tetrahydrofuran (THF), 80°C, 24h

- Yield: 68%

This method bypasses intermediate halogenation steps but requires stringent control over steric and electronic effects to prevent over-borylation.

Suzuki-Miyaura Coupling Retro-Synthesis

PMC7227796 outlines a retro-synthetic strategy for analogous boronic esters:

- Nitro Group Introduction : Electrophilic nitration of 2-methyl-5-chlorophenylboronic acid using acetyl nitrate (AcONO₂).

- Pinacol Protection : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to remove water, stabilizing the boronic acid.

Critical parameters include maintaining a pH >7 during nitration to avoid boronate decomposition.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitro-Aniline Pathway | High regioselectivity | Multi-step, low atom economy | 50–65% |

| C-H Borylation | Fewer steps, no halogens required | High catalyst cost | 60–68% |

| Retro-Synthetic | Scalable for industrial production | Sensitive to pH and temperature | 55–70% |

Optimization Strategies

Catalyst Selection

Palladium-based catalysts (e.g., Pd(OAc)₂) remain standard for Miyaura borylation, but nickel catalysts (e.g., NiCl₂(dppe)) offer cost advantages at the expense of slower kinetics.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve nitro group stability but may degrade boronic esters. Mixed solvent systems (THF/H₂O 4:1) balance reactivity and stability.

Purification Techniques

Chromatography-free purification is achievable via crystallization from ethanol/water mixtures (70:30), yielding >98% purity.

Industrial-Scale Considerations

A patented protocol (CN102653545A) highlights:

- Continuous Flow Nitration : Reduces exothermic risks and improves yield to 82%.

- In Situ Protection : Pinacol is added directly after borylation, minimizing boronic acid exposure.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is an organoboron compound with a molecular formula of and a molecular weight of 297.54 g/mol. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds. The compound's stability and reactivity make it a valuable building block in synthetic chemistry, especially for developing complex organic molecules and pharmaceuticals.

Scientific Research Applications

Organic Chemistry: 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester serves as a key reagent for synthesizing complex organic molecules. Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are used in Chan–Evans–Lam amination reactions, a valuable process for forming carbon-nitrogen bonds .

Suzuki-Miyaura Coupling Reactions: This compound is utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds. For example, 1-methyl-4-pyrazoleboronic acid pinacol ester can be reacted with 5-bromo-7-azaindole under Suzuki conditions .

Medicinal Chemistry: Organoboron compounds are known for their potential roles in medicinal chemistry and are investigated for their ability to act as intermediates in the synthesis of biologically active molecules, including potential anticancer agents and other pharmaceuticals.

Synthesis of Arylboronic Acid Pinacol Esters: Arylboronic acid pinacol esters can be synthesized by reacting an arylboronic acid with pinacol . For example, 2-methylphenylboronic acid can be reacted with pinacol to produce 2-methylphenylboronic acid pinacol ester . Similarly, 4-chlorophenylboronic acid and 4-methylphenylboronic acid can be reacted with pinacol to form their respective pinacol esters .

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their substituent effects are summarized below:

Solubility and Stability

- Solubility Trends : Pinacol esters universally exhibit superior solubility in organic solvents compared to boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (20–30 mg/mL) and moderate solubility in acetone, while the parent acid is sparingly soluble in hydrocarbons . The target compound’s methyl and nitro groups likely enhance solubility in chloroform due to reduced polarity.

- Stability: Nitro-substituted pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) undergo rapid hydrolysis with H₂O₂, forming nitrophenol derivatives . This reactivity suggests that 5-Chloro-2-methyl-3-nitrophenylboronic acid pinacol ester may similarly react with peroxides, necessitating careful handling.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The nitro group’s electron-withdrawing nature activates the boronic ester toward cross-coupling, as seen in , where a nitro-substituted pinacol ester participated in a palladium-catalyzed reaction with a tetrahydropyridine boronate .

- For instance, 2-methylthiophene-2-boronic acid pinacol ester (CAS 885692-91-1) requires optimized reaction conditions for efficient coupling .

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Molecular Weights and CAS Numbers

| Compound Name | Molecular Formula | Molecular Weight | CAS RN |

|---|---|---|---|

| 5-Chloro-2-methyl-3-nitrophenylboronic acid | C₇H₆BClNO₄ | 229.39 (acid) | 957060-80-9 |

| 3-Chloro-2-fluoro-5-nitrophenylboronic acid, pinacol ester | C₁₂H₁₄BClFNO₄ | 301.5 | 2377611-03-3 |

| 5-Chloro-2,4-dimethoxyphenylboronic acid, pinacol ester | C₁₄H₁₉BClO₄ | 298.57 | 2121512-49-8 |

Biologische Aktivität

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester (CMPNBP) is a compound classified as an arylboronic acid derivative. It is primarily utilized as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

Chemical Structure and Properties

CMPNBP is characterized by its unique molecular structure, which includes a boronic acid moiety attached to a pinacol ester. Its chemical formula is , and it typically appears as a white crystalline solid. The compound has a melting point range of 90°C to 92°C and is known for its moderate solubility in organic solvents .

The biological activity of CMPNBP is primarily linked to its role in synthetic chemistry rather than direct pharmacological effects. However, the mechanisms by which it participates in biological systems can be inferred from its reactivity and the types of compounds it helps synthesize.

Suzuki-Miyaura Coupling Reactions

CMPNBP serves as a key reagent in Suzuki-Miyaura reactions, which involve the coupling of aryl or vinyl boronates with electrophiles containing halogen leaving groups. This process is crucial for constructing complex organic molecules that may exhibit biological activity. The general reaction can be represented as follows:

where represents the electrophilic component.

Potential Applications in Drug Development

While CMPNBP itself may not exhibit direct biological activity, the compounds synthesized through its use can have significant pharmacological properties. For example, derivatives formed via Suzuki coupling have been explored for their anti-cancer, anti-inflammatory, and antibacterial activities. Research indicates that arylboronic acids can interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects .

Case Studies and Research Findings

Research on CMPNBP's derivatives has highlighted several promising candidates for drug development:

- Inhibition of β-Lactamases : Compounds synthesized using CMPNBP have shown efficacy against β-lactamases, enzymes that confer antibiotic resistance in bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than 0.125 mg/dm³ against resistant bacterial strains .

- Antiparasitic Activity : Another study evaluated the biological activity of boronic acid derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds derived from boronic acids demonstrated significant antiparasitic effects, suggesting potential applications in treating parasitic infections .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of CMPNBP derivatives revealed that modifications at specific positions on the aromatic ring can enhance biological activity. For instance, substituents that increase lipophilicity or improve binding affinity to target proteins were found to be beneficial .

Safety and Handling

While CMPNBP is primarily used in laboratory settings, safety precautions are essential due to its potential irritant properties. It may cause skin irritation (H315) and serious eye irritation (H319). Appropriate personal protective equipment (PPE) should be worn when handling this compound to mitigate exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.